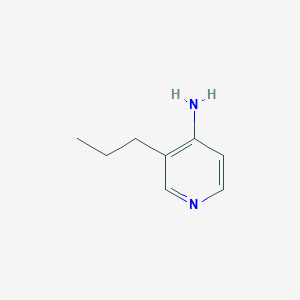

3-Propylpyridin-4-amine

Description

Significance of Pyridine-Based Amines in Organic Chemistry and Related Fields

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry, valued for their unique electronic properties and versatile reactivity. numberanalytics.com The presence of a nitrogen atom in the six-membered aromatic ring imparts a dipole moment and influences the molecule's basicity and reactivity. numberanalytics.comnih.gov Pyridine-based amines, or aminopyridines, are particularly significant. They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comopenmedicinalchemistryjournal.com

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, properties that are critical in the design of biologically active compounds and catalysts. nih.govevitachem.com The amino group further enhances this functionality, providing a site for a variety of chemical transformations. This dual functionality makes aminopyridines privileged scaffolds in medicinal chemistry, appearing in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. taylorandfrancis.comfrontiersin.org In materials science, pyridine derivatives are utilized in the creation of conducting polymers and luminescent materials. numberanalytics.com

Overview of the 3-Propylpyridin-4-amine Structural Motif within Pyridine Chemistry

The this compound molecule, with the chemical formula C8H12N2, features a pyridine ring substituted with a propyl group at the 3-position and an amino group at the 4-position. chemsrc.combldpharm.com This specific arrangement of substituents influences the molecule's steric and electronic properties. The electron-donating nature of the propyl group can affect the reactivity of the pyridine ring, while the position of the amino group at the C-4 position is significant for its chemical behavior. smolecule.com

The structure of this compound provides a versatile platform for further functionalization. The amino group can undergo a range of reactions, including acylation, alkylation, and participation in coupling reactions, allowing for the introduction of diverse chemical moieties. The pyridine nitrogen can be protonated or coordinated to metal centers. This combination of reactive sites makes this compound a valuable intermediate in the synthesis of a variety of derivatives with tailored properties.

Scope and Research Objectives Pertaining to this compound

The primary objective of research concerning this compound is to explore its synthetic utility and the properties of its derivatives. Key research goals include the development of efficient and scalable synthetic routes to the parent compound and the investigation of its reactivity in various chemical transformations. A significant focus lies in the design and synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. uct.ac.za

In the context of medicinal chemistry, research aims to create derivatives that can interact with specific biological targets, such as enzymes or receptors, to elicit a therapeutic effect. evitachem.com For materials science applications, the goal is to synthesize derivatives that exhibit interesting photophysical, electronic, or coordination properties. vulcanchem.com This includes the development of new ligands for catalysis or novel building blocks for functional polymers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 496837-19-5 | chemsrc.combldpharm.com |

| Molecular Formula | C8H12N2 | chemsrc.combldpharm.com |

| Molecular Weight | 136.19 g/mol | chemsrc.combldpharm.com |

| SMILES Code | NC1=C(CCC)C=NC=C1 | bldpharm.com |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

3-propylpyridin-4-amine |

InChI |

InChI=1S/C8H12N2/c1-2-3-7-6-10-5-4-8(7)9/h4-6H,2-3H2,1H3,(H2,9,10) |

InChI Key |

GJMAMQUTUSTAPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CN=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Propylpyridin 4 Amine and Its Analogues

Strategic Approaches to the Pyridine (B92270) Core Synthesis

The construction of the pyridine ring is a fundamental aspect of synthesizing 3-propylpyridin-4-amine and its analogues. Chemists employ various ring-forming reactions and functional group interconversions on existing pyridine structures to achieve the desired aminopyridine scaffold.

Ring-Forming Reactions for Aminopyridine Scaffolds

Several named reactions and multicomponent strategies are utilized to build the aminopyridine framework from acyclic precursors. These methods offer a high degree of flexibility in introducing substituents.

One notable approach is the Bohlmann-Rahtz Pyridine Synthesis , which allows for the creation of substituted pyridines in a two-step process. organic-chemistry.orgwikipedia.org This reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. Subsequent heat-induced cyclodehydration yields the desired 2,3,6-trisubstituted pyridine. organic-chemistry.orgwikipedia.org While versatile, this method has traditionally been limited by the need to purify the intermediate and the high temperatures required for the final cyclization step. organic-chemistry.org However, recent modifications, such as the use of Lewis acid catalysts like ytterbium(III) trifluoromethanesulfonate (B1224126) or zinc(II) bromide, have made the process more efficient and applicable to a wider range of substrates, including the synthesis of pyridines and pyrido[2,3-d]pyrimidines. researchgate.net Additionally, the development of one-pot, three-component versions of this reaction, using ammonium (B1175870) acetate (B1210297) as the amine source, has further enhanced its utility. organic-chemistry.org

Multicomponent reactions (MCRs) in general represent a powerful tool for the efficient construction of complex molecules like aminopyridines from simple starting materials in a single step. researchgate.net These reactions are attractive due to their atom economy and operational simplicity. For instance, a catalyst-free four-component method has been developed for the rapid and efficient synthesis of 2-aminopyridine (B139424) derivatives. researchgate.net

Another versatile method involves the [3+2] cycloaddition of 1-aminopyridinium iodide with ethyl propiolate, which leads to the formation of a pyrazole (B372694) ring fused to a pyridine, which can be further modified. mdpi.com Radical cyclizations of ynamides have also been reported to form six- and eight-membered rings, showcasing the diverse strategies available for constructing heterocyclic systems. nih.gov

| Ring-Forming Reaction | Description | Key Features |

| Bohlmann-Rahtz Pyridine Synthesis | Condensation of an enamine with an ethynylketone followed by cyclodehydration. organic-chemistry.orgwikipedia.org | Yields 2,3,6-trisubstituted pyridines; can be catalyzed by Lewis acids. organic-chemistry.orgresearchgate.net |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a complex product. researchgate.net | High atom economy, operational simplicity. researchgate.net |

| [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. mdpi.com | Useful for constructing fused heterocyclic systems. mdpi.com |

| Radical Cyclization of Ynamides | Formation of cyclic structures through radical intermediates derived from ynamides. nih.gov | Can produce various ring sizes. nih.gov |

Functional Group Interconversions on Precursor Pyridines

An alternative to de novo ring synthesis is the modification of pre-existing pyridine rings. This often involves the strategic introduction or alteration of functional groups to arrive at the desired this compound structure.

A common precursor for 4-aminopyridines is 4-nitropyridine-N-oxide. This compound can be reduced to 4-aminopyridine (B3432731) in high yield using iron in the presence of acetic acid or mineral acids like hydrochloric or sulfuric acid. semanticscholar.org The reduction of 4-nitropyridine-N-oxide is a key step in a three-stage synthesis starting from pyridine, which offers a total yield of 65%. semanticscholar.org

Another important method is the Hofmann degradation of isonicotinamide (B137802) (pyridine-4-carboxamide). epa.govgoogle.com This reaction, when catalyzed by iodine or an alkali metal iodide in the presence of a base, can produce 4-aminopyridine with a yield of over 90% and high purity. google.com

Palladium-catalyzed C-N bond formation reactions provide a modern and efficient route to aminopyridines from chloropyridines and amides, avoiding the need for harsh conditions or transition metals in some cases. acs.orgscielo.br

Introduction of the Propyl Moiety

The installation of the propyl group at the 3-position of the pyridine ring is a critical step that requires precise control of regioselectivity.

Alkylation Strategies at the Pyridine Ring

Direct alkylation of the pyridine ring can be challenging due to the electron-deficient nature of the ring, which generally deactivates it towards electrophilic substitution. wikipedia.orgresearchgate.net Friedel-Crafts alkylations often fail because they tend to result in addition at the nitrogen atom. wikipedia.org Consequently, substitutions typically occur at the 3-position, which is the most electron-rich carbon atom. wikipedia.orgresearchgate.net

To overcome these challenges, specialized methods have been developed. For instance, a one-pot, Hantzsch ester-mediated Knoevenagel condensation-reduction reaction allows for the C-3 alkylation of 2,4-pyridinediols with aldehydes, providing yields of 58–92%. acs.org Another approach involves the dearomative 1,2-hydrosilylation of pyridines to form N-silyl enamines, which can then undergo palladium-catalyzed asymmetric allylic alkylation at the C-3 position. nih.gov

Nickel-catalyzed cross-electrophile coupling of halogenated pyridines with alkyl bromides using zinc as a reductant has also been shown to be an effective method for introducing alkyl groups onto the pyridine ring. tandfonline.com

Reductive Alkylation Methods

Reductive alkylation offers an alternative pathway for introducing the propyl group. Reductive C2-alkylation of pyridine N-oxides with alkenes has been demonstrated, although this directs the alkyl group to the 2-position. researchgate.net A more relevant approach for 3-substitution might involve the reductive alkylation of a pre-functionalized pyridine. For example, a one-pot reductive alkylation of 2,4-dihydroxy pyridines with aldehydes has been developed. acs.org

A notable method for the synthesis of N-alkyl-4-pyridinamines involves the reaction of 4-aminopyridine with an aldehyde, such as octanal, to form an imine (Schiff base), which is then hydrogenated to the corresponding amine. google.com

Formation and Modification of the Amine Functionality at Position 4

The final key structural feature of this compound is the amino group at the 4-position.

The direct amination of pyridines, particularly at the C4-position, is a highly desirable transformation. A method for the C4-selective amination of pyridines has been developed that proceeds via a nucleophilic substitution of hydrogen (SNH). nih.gov This reaction utilizes 4-pyridyl pyridinium (B92312) salt intermediates which then react with aqueous ammonia (B1221849) to yield 4-aminopyridine products. nih.gov

As mentioned previously, the reduction of 4-nitropyridine-N-oxide is a well-established method for producing 4-aminopyridine. semanticscholar.org Similarly, the Hofmann degradation of isonicotinamide provides a high-yielding route to this key intermediate. epa.govgoogle.com

Once the 4-amino group is in place, it can be further modified. For example, reductive alkylation of 4-aminopyridine with an appropriate aldehyde can be used to synthesize N-alkyl-4-pyridinamines. google.com

Direct Amination Procedures for Pyridine Derivatives

Direct C-H amination of pyridine rings represents a highly atom-economical approach to installing amine functionalities. While the inherent reactivity of the pyridine ring often favors functionalization at the C2 and C4 positions, achieving high regioselectivity can be challenging, especially with substituted pyridines. nih.gov For 3-propylpyridine (B1594628), direct C-H functionalization can lead to a mixture of products. For instance, C-H alkylation of 3-propylpyridine has been shown to yield a mixture of α-, β-, and γ-alkylated products, suggesting that direct amination might also face challenges with regioselectivity. acs.org

Recent advances have focused on the development of catalysts and reagents that can direct amination to a specific position. researchgate.net For example, photochemical methods involving Zincke imine intermediates have been developed for the C3-amination of pyridines. nih.gov While not a direct route to 4-amination, this highlights the ongoing efforts to control the regioselectivity of pyridine C-H functionalization.

Reduction of Nitro or Cyano Precursors to the Amine Group

A well-established method for the synthesis of aminopyridines is the reduction of a corresponding nitro or cyano precursor. This two-step approach involves the initial introduction of a nitro or cyano group onto the pyridine ring, followed by its reduction to an amine.

The synthesis of 4-aminopyridine from 4-nitropyridine-N-oxide via reduction with iron in the presence of mineral acids has been reported to produce the desired amine in high yields (85-90%). mdpi.org This suggests a plausible route for the synthesis of this compound would involve the preparation of 3-propyl-4-nitropyridine-N-oxide and its subsequent reduction. The nitration of substituted pyridines can be facilitated by the presence of an activating group. e-bookshelf.de For instance, 3-bromo-4-nitropyridine-N-oxide can be reduced to 3-bromo-4-aminopyridine. google.com

Similarly, the reduction of a 4-cyano group on a pyridine ring can yield the corresponding 4-aminomethylpyridine. However, for the synthesis of a primary amine at the 4-position, the cyano group would need to be part of a different precursor strategy, likely involving a Hoffman or Curtius rearrangement of a carboxamide or acyl azide (B81097) derivative, respectively, which can be derived from the corresponding carboxylic acid.

A general representation of the reduction of a nitro-substituted pyridine is shown in the table below.

| Precursor | Reducing Agent | Product | Yield | Reference |

| 4-Nitropyridine-N-oxide | Fe / Mineral Acid | 4-Aminopyridine | 85-90% | mdpi.org |

| 5-Nitro-2-picoline | SnCl₂ | 5-Amino-2-picoline | N/A | e-bookshelf.de |

| 2-n-Propyl-5-nitropyridine | SnCl₂ | 2-n-Propyl-5-aminopyridine | N/A | e-bookshelf.de |

Nucleophilic Aromatic Substitution (SNAr) Routes for Amine Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing an amino group onto a pyridine ring, particularly when a good leaving group (such as a halogen) is present at an activated position (ortho or para to the ring nitrogen). The reaction proceeds via an addition-elimination mechanism through a negatively charged Meisenheimer complex. nih.gov

For the synthesis of this compound, a suitable precursor would be a 4-halo-3-propylpyridine. The reaction with an amine source, such as ammonia or a protected amine equivalent, would lead to the desired product. The reactivity of the halopyridine is influenced by the nature of the halogen (F > Cl > Br > I) and the reaction conditions. While direct synthesis of N-substituted-3-amino-4-halopyridines can be problematic, methods for their preparation have been developed, which could be adapted for the synthesis of the target compound. organic-chemistry.org

The table below summarizes representative SNAr reactions on pyridine derivatives.

| Substrate | Nucleophile | Product | Conditions | Reference |

| 2-Methoxy-3-nitropyridine | Secondary Amines | 2-(Dialkylamino)-3-nitropyridine | Aqueous solution, 20°C | nih.gov |

| 5-Halo-2-nitrophenylacetamide | Amines | N-(5-(Amino)-2-nitrophenyl)acetamide | DMSO or DMF | wikipedia.org |

| 2-Fluoropyridines | Various Nucleophiles | 2-Substituted Pyridines | Mild conditions | libretexts.org |

Cross-Coupling Reactions in this compound Synthesis

Cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a new carbon-nitrogen bond. nih.govlibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. For the synthesis of this compound, a 4-halo-3-propylpyridine could be coupled with an ammonia equivalent or a protected amine, followed by deprotection.

The success of the Buchwald-Hartwig amination often depends on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. nih.gov The development of increasingly sophisticated ligands has expanded the scope of this reaction to include challenging substrates and milder reaction conditions. organic-chemistry.org

A general scheme for the Buchwald-Hartwig amination is presented below.

| Aryl Halide/Triflate | Amine | Catalyst System (Pd precursor/Ligand) | Base | Product | Reference |

| Aryl Halides | Primary/Secondary Amines | Pd(0)/Phosphine Ligand | Strong Base (e.g., NaOtBu) | Aryl Amines | nih.govlibretexts.org |

| (Hetero)aryl Chlorides | Various NH-containing substrates | BippyPhos/[Pd(cinnamyl)Cl]₂ | N/A | Arylated Amines/Amides/Heterocycles | organic-chemistry.org |

Carbon-Carbon Coupling for Alkyl Chain Introduction (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. nih.govnih.gov This reaction is a powerful method for forming carbon-carbon bonds. In the context of synthesizing this compound, this reaction could be used to introduce the propyl group at the 3-position of a pre-functionalized 4-aminopyridine ring.

For instance, a 3-halo-4-aminopyridine derivative (with the amino group potentially protected) could be coupled with a propylboronic acid or its ester. Alternatively, a 3-boronic acid derivative of 4-aminopyridine could be coupled with a propyl halide. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. acs.org

The following table provides an overview of the Suzuki-Miyaura coupling reaction.

| Organohalide/Triflate | Organoboron Reagent | Catalyst System (Pd precursor/Ligand) | Base | Product | Reference |

| Aryl/Vinyl Halides | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄ | Na₂CO₃ | Biaryls/Styrenes | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine | acs.org |

Multi-Component Reactions (MCRs) in Aminopyridine Synthesis

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. researchgate.net MCRs are highly efficient and atom-economical, making them attractive for the construction of complex molecular scaffolds like substituted pyridines. longdom.org

Several MCRs have been developed for the synthesis of aminopyridine derivatives. For example, a four-component reaction involving p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate has been used to synthesize 3-cyanopyridine (B1664610) derivatives under microwave irradiation. longdom.org Another approach is the Guareschi–Thorpe reaction, which can be used to synthesize hydroxypyridines that could potentially be converted to aminopyridines. A modified Guareschi–Thorpe reaction has been reported for the synthesis of 2,6-dihydroxy-4-propylpyridine-3-carbonitrile. libretexts.orgpreprints.org While not directly yielding the target compound, these MCR strategies highlight the potential for developing a one-pot synthesis for this compound or its close analogues by careful selection of the starting materials. frontiersin.orgrsc.orgmdpi.com

The table below illustrates the components of a representative MCR for pyridine synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |

| p-Formylphenyl-4-toluenesulfonate | Ethyl Cyanoacetate | Acetophenone Derivative | Ammonium Acetate | 3-Cyanopyridine Derivative | longdom.org |

| Enaminone | Benzaldehyde | Hydrazine Dihydrochloride | Ethyl Cyanoacetate | Pyrazolo[3,4-b]pyridine | frontiersin.orgrsc.org |

| Aldehyde | Malononitrile | N-Alkyl-2-cyanoacetamide | - | 1-Alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile |

Methodological Innovations and Green Chemistry Aspects in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes, guided by the principles of green chemistry. acs.org These principles encourage, among other things, the maximization of atom economy, the use of safer solvents and reagents, and the reduction of waste. acs.org In the context of synthesizing pyridine derivatives like this compound, several innovative and greener methodologies have been explored.

Multicomponent reactions (MCRs) are a cornerstone of green synthesis as they can generate complex molecules in a single step from three or more reactants, often with high atom economy and reduced waste. xjenza.org The Guareschi-Thorpe reaction, a classic MCR for pyridine synthesis, has been updated with greener protocols. An advanced version utilizes an aqueous medium with ammonium carbonate, which acts as both the nitrogen source and a promoter, eliminating the need for corrosive catalysts and volatile organic solvents. rsc.orgresearchgate.net This method is noted for its user-friendly and eco-friendly conditions, simple work-up, and high yields of the desired pyridine products. rsc.org

Other green innovations applicable to pyridine synthesis include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields compared to conventional heating methods, contributing to energy efficiency. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, for example by grinding solid reactants together, minimizes solvent waste, which is a major contributor to chemical pollution. mdpi.comsemanticscholar.org

Use of Green Solvents: When a solvent is necessary, replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a key strategy. mdpi.com Water-based versions of reactions like the Guareschi-Thorpe synthesis are highly desirable. rsc.org

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts or biocatalysts like enzymes, is fundamental to green chemistry. rsc.orgresearchgate.net Catalysts lower the energy requirements of reactions and can enable more selective transformations, reducing byproducts. mdpi.comresearchgate.net The "borrowing hydrogen" methodology, often catalyzed by iridium or ruthenium complexes, is an atom-efficient process for synthesizing cyclic amines from diols and amines, representing a green route to saturated heterocycles. researchgate.net

These methodological innovations aim to make the synthesis of amines and pyridine derivatives more sustainable and environmentally responsible. rsc.org The assessment of a reaction's "greenness" can be quantified using metrics like Atom Economy and the E-factor (Environmental Factor), which measures the amount of waste produced relative to the desired product. acs.orgxjenza.org

Table 2: Green Chemistry Approaches in Pyridine Synthesis

| Green Methodology | Key Principle(s) Addressed | Example Application | Advantages | Ref |

|---|---|---|---|---|

| Advanced Guareschi-Thorpe Synthesis | Safer Solvents, Atom Economy, Catalysis | Synthesis of hydroxypyridines using ammonium carbonate in water/ethanol. | Avoids volatile organic solvents and corrosive catalysts; high yields; simple work-up. | rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Energy Efficiency | One-pot synthesis of pyridine derivatives. | Reduced reaction times, improved yields. | nih.gov |

| Borrowing Hydrogen Methodology | Atom Economy, Waste Prevention | Iridium-catalyzed synthesis of 3-pyrrolidinols and 4-piperidinols from triols and amines. | In-situ process, atom-efficient C-N bond formation. | researchgate.net |

| Solvent-Free Grinding | Waste Prevention | Synthesis of 3,5-disubstituted-1,2,4-thiadiazoles using basic alumina. | Eliminates solvent waste, short reaction times, high efficiency. | mdpi.com |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 3 Propylpyridin 4 Amine

Vibrational Spectroscopy Applications

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. americanpharmaceuticalreview.comresearchgate.net For 3-Propylpyridin-4-amine, the FTIR spectrum is expected to exhibit distinct peaks corresponding to the N-H stretches of the amine group, C-H stretches of the propyl group and the pyridine (B92270) ring, and the characteristic ring vibrations of the substituted pyridine core.

The primary amine (-NH₂) group typically shows two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. spectroscopyonline.com The presence of hydrogen bonding can influence the position and shape of these bands. The aliphatic C-H stretching vibrations of the propyl group are expected to appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the pyridine ring will likely be observed just above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration is typically found in the 1200-1350 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine |

| 3100 - 3000 | C-H Stretch | Pyridine Ring |

| 2960 - 2850 | C-H Stretch | Propyl Group |

| 1650 - 1550 | C=C and C=N Ring Stretch | Pyridine Ring |

| 1470 - 1430 | C-H Bend | Propyl Group |

| 1350 - 1200 | C-N Stretch | Aryl Amine |

Note: The exact positions of the peaks can be influenced by the sample's physical state and intermolecular interactions.

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon framework of the pyridine ring and the propyl substituent. spectroscopyonline.com The Raman spectrum of this compound provides a unique "molecular fingerprint" that can be used for identification and purity assessment. nih.gov

Key expected features in the Raman spectrum include strong bands for the pyridine ring breathing modes, which are often found in the 990-1050 cm⁻¹ region. The C-H stretching vibrations of both the aromatic ring and the alkyl chain will also be prominent. mdpi.com Raman spectroscopy is generally less sensitive to the N-H vibrations compared to FTIR. Differences in the Raman spectra between different crystalline forms (polymorphs) of a compound can be significant, making it a valuable tool for solid-state characterization. spectroscopyonline.com

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Pyridine Ring |

| 2960 - 2850 | C-H Stretch | Propyl Group |

| 1610 - 1570 | Ring Quadrant Stretch | Pyridine Ring |

| 1050 - 990 | Ring Breathing Mode | Pyridine Ring |

Note: These are predicted values based on typical ranges for substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum will show distinct signals for the protons on the pyridine ring, the propyl chain, and the amine group.

The protons on the pyridine ring (H-2, H-5, and H-6) will appear in the aromatic region, typically between 6.0 and 8.5 ppm. researchgate.net Their specific chemical shifts and coupling patterns (doublets, singlets, etc.) are determined by their position relative to the nitrogen atom and the two substituents. The -NH₂ protons usually appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. The protons of the propyl group will appear in the aliphatic region (typically 0.9-3.0 ppm) as a triplet (for the terminal -CH₃), a multiplet (for the central -CH₂-), and a triplet (for the -CH₂- attached to the ring). sigmaaldrich.com

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0 | s | 1H | H-2 |

| ~7.9 | d | 1H | H-6 |

| ~6.5 | d | 1H | H-5 |

| ~4.5 (broad) | s | 2H | -NH₂ |

| ~2.5 | t | 2H | -CH₂- (alpha to ring) |

| ~1.6 | sextet | 2H | -CH₂- (beta to ring) |

Note: 's' denotes singlet, 'd' doublet, 't' triplet, 'sextet' multiplet. Coupling constants (J values) would provide further structural confirmation.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the positions of the substituents and the ring nitrogen. mdpi.com The carbons of the propyl chain will appear in the upfield (aliphatic) region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~150 | C-4 |

| ~148 | C-2 |

| ~147 | C-6 |

| ~125 | C-3 |

| ~108 | C-5 |

| ~32 | -CH₂- (alpha to ring) |

| ~23 | -CH₂- (beta to ring) |

Note: These are approximate chemical shifts. The assignments would be confirmed by 2D NMR.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. semanticscholar.org For this compound, COSY would show correlations between H-5 and H-6 on the pyridine ring, and between the adjacent methylene (B1212753) and methyl protons of the propyl group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~8.0 ppm (H-2) would correlate with the carbon signal at ~148 ppm (C-2). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. researchgate.net For example, the protons of the alpha-CH₂ group of the propyl chain (~2.5 ppm) would show a correlation to the C-3 and C-2 carbons of the pyridine ring, confirming the position of the propyl substituent. The H-2 and H-5 protons would show correlations to the C-4 carbon, confirming the position of the amine group. semanticscholar.org

Together, this suite of spectroscopic techniques provides a comprehensive and detailed characterization of the molecular structure of this compound, ensuring its identity and purity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. bldpharm.com For this compound, it provides the molecular weight and offers structural insights through the analysis of fragmentation patterns. nih.gov The presence of two nitrogen atoms in the molecule (C₈H₁₂N₂) dictates that it will have an even nominal molecular weight of 136 g/mol , which is consistent with the Nitrogen Rule stating that a compound with an even number of nitrogen atoms will have an even molecular weight. nih.govlcms.cz

Upon ionization, typically via electron impact (EI), a molecular ion ([M]⁺˙) is formed. The fragmentation of this ion is predictable and provides a structural fingerprint. A primary fragmentation pathway for this compound is the alpha-cleavage of the propyl group, a common fragmentation for aliphatic amines. nist.gov This involves the loss of an ethyl radical (•CH₂CH₃) to form a stable resonance-stabilized cation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragment Lost | Comments |

| 136 | [C₈H₁₂N₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 107 | [C₆H₇N₂]⁺ | •C₂H₅ | Loss of an ethyl radical via benzylic-type cleavage from the propyl group. This is often a major fragment. |

| 93 | [C₅H₅N₂]⁺ | •C₃H₇ | Loss of the entire propyl radical. |

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass of an ion to several decimal places, allowing for the confident determination of a compound's molecular formula. This high precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

For this compound, HRMS provides an exact mass measurement that confirms its elemental composition of C₈H₁₂N₂. This level of accuracy is vital for verifying the synthesis of the target compound and identifying impurities.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Calculated Exact Mass | 136.10005 Da |

| Measured Exact Mass (Hypothetical) | 136.10021 Da |

| Mass Error (Hypothetical) | 1.2 ppm |

Tandem Mass Spectrometry, or MS/MS, is a technique that involves multiple stages of mass analysis to elucidate the structure of a compound. In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed. This process provides definitive structural information by establishing connectivity between different parts of the molecule.

For this compound, the molecular ion at m/z 136 would be selected in the first mass analyzer. In the collision cell, it would be fragmented, and the resulting product ions would be detected in the second mass analyzer. The observation of a product ion at m/z 107, corresponding to the loss of an ethyl group (29 Da), would strongly support the presence and location of the n-propyl substituent on the pyridine ring. This technique is invaluable for isomer differentiation and for confirming the identity of a compound in complex mixtures.

Table 3: Hypothetical Tandem MS (MS/MS) Fragmentation of this compound

| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Neutral Loss (Da) | Structural Inference |

| 136.10 | (Variable) | 107.06 | 29.04 (C₂H₅) | Confirms propyl group structure |

| 136.10 | (Variable) | 93.05 | 43.05 (C₃H₇) | Confirms presence of propyl group |

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced.

Single-Crystal X-ray Diffraction (SC-XRD) provides the most detailed and unambiguous structural information for a crystalline solid. The technique requires a high-quality single crystal of the compound. The analysis yields precise data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding). While no public crystal structure of this compound is currently available, a hypothetical analysis would provide the definitive solid-state conformation and packing arrangement.

Table 4: Illustrative Data Obtainable from Single-Crystal XRD Analysis of this compound

| Parameter | Hypothetical Data | Description |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |

| a (Å) | 10.1 | Unit cell dimension along the a-axis. |

| b (Å) | 8.5 | Unit cell dimension along the b-axis. |

| c (Å) | 9.2 | Unit cell dimension along the c-axis. |

| β (°) | 98.5 | Angle of the unit cell. |

| Volume (ų) | 778.9 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases and is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystal form. Each polymorph has a unique crystal lattice and will produce a distinct PXRD pattern. This technique is crucial in pharmaceutical and materials science, as different polymorphs can have different physical properties.

If this compound can exist in multiple polymorphic forms, PXRD would be the primary tool for their identification and for monitoring phase transformations. Each form would exhibit a characteristic set of diffraction peaks at specific 2θ angles.

Table 5: Illustrative Powder XRD Data for Hypothetical Polymorphs of this compound

| Characteristic Peaks for Form A (2θ) | Characteristic Peaks for Form B (2θ) |

| 8.1° | 9.5° |

| 12.3° | 11.8° |

| 16.2° | 17.0° |

| 21.5° | 22.1° |

| 24.7° | 25.3° |

Chromatographic Techniques for Separation and Purity

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods for determining purity and quantifying impurities.

HPLC is a highly versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For an aromatic amine like this compound, a reversed-phase HPLC method (e.g., using a C18 column) coupled with a UV detector would be effective for purity assessment. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.

Gas chromatography is another powerful separation technique, particularly for volatile compounds. Amines can be analyzed by GC, often using a specialized column and a nitrogen-phosphorus detector (NPD), which is highly sensitive to nitrogen-containing compounds.

Table 6: Representative HPLC Purity Analysis Data

| Peak ID | Retention Time (min) | Area (%) | Identity |

| 1 | 2.54 | 0.08 | Impurity A |

| 2 | 4.81 | 99.85 | This compound |

| 3 | 5.12 | 0.07 | Impurity B |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture, making it indispensable for assessing the purity of this compound. The method separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. thermofisher.com For polar, basic compounds like aminopyridines, reversed-phase or mixed-mode chromatography is often employed. helixchrom.com

A typical HPLC method for this compound would utilize a C18 or a specialized column like Primesep 100, which offers mixed-mode separation capabilities (reversed-phase and ion-exchange) suitable for polar amines. sielc.com The mobile phase generally consists of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like dilute sulfuric or formic acid, to ensure proper peak shape and retention. helixchrom.comsielc.com Detection is commonly achieved using a UV spectrophotometer, as the pyridine ring exhibits strong UV absorbance. sielc.com

The primary application of HPLC in this context is purity assessment. By analyzing a sample, the main peak corresponding to this compound can be integrated, and its area percentage relative to the total area of all detected peaks provides a quantitative measure of purity. The technique is crucial for developing stability-indicating methods, which can separate the active compound from any potential degradation products. chromatographyonline.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Column | Primesep 100, 4.6 x 150 mm, 5 µm sielc.com | Mixed-mode separation for polar basic compounds. |

| Mobile Phase | Acetonitrile / Water (e.g., 45:55 v/v) with 0.05% Sulfuric Acid sielc.com | Controls retention and ensures good peak symmetry. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detection | UV at 200 nm sielc.com | Detects the pyridine chromophore. |

| Injection Volume | 1-5 µL | Standard volume for analytical injections. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique used for analyzing volatile and thermally stable compounds. While effective, the analysis of amines by GC can present challenges due to the polar nature of the amine group, which can lead to peak tailing and interaction with the column. bre.com Therefore, method development may involve either direct analysis on a specialized column or chemical derivatization. thermofisher.com

For direct analysis, a column with a packing material like Tenax-GC can be effective for separating ethanolamines and their impurities. bre.com This approach avoids extra sample preparation steps. Alternatively, derivatization can be performed to make the analyte more volatile and less polar. jfda-online.com Common methods include acylation or silylation, which convert the active hydrogen on the amine group into a less reactive moiety, improving chromatographic performance. jfda-online.comnih.gov The choice of detector is typically a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification of the compound and any impurities. nih.gov

Table 2: Representative GC Conditions for this compound

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Column | Capillary column with a polar stationary phase (e.g., Wax or amine-specific) | Provides separation for polar compounds. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase for carrying the analyte. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Initial temp 100°C, ramp at 10°C/min to 280°C | Separates components based on boiling point/polarity. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Universal detection (FID) or identification (MS). |

| Derivatization | Optional: Acylation with an anhydride (B1165640) (e.g., TFAA) jfda-online.com | Improves volatility and peak shape. |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermal analysis techniques are critical for evaluating the stability and physical properties of a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. tainstruments.com For this compound, a TGA scan reveals its thermal stability and decomposition profile. A typical TGA thermogram would show a stable baseline with minimal weight loss until the onset of thermal decomposition. The temperature at which significant weight loss begins is a key indicator of the compound's stability. The analysis of pyridine-containing polymers and co-crystals often shows distinct stages of weight loss corresponding to the loss of solvent or the decomposition of different parts of the molecule. mdpi.comrsc.org For a pure compound like this compound, the decomposition might occur in one or more steps. This data is vital for determining safe handling and storage temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. beilstein-journals.org DSC is used to detect thermal events such as melting, crystallization, and glass transitions. For a crystalline sample of this compound, the DSC curve would show a sharp endothermic peak corresponding to its melting point. The presence of impurities often leads to a broadening of the melting peak and a depression of the melting point.

Table 3: Anticipated Thermal Analysis Data for this compound

| Analysis | Parameter | Typical Finding | Significance |

|---|---|---|---|

| TGA | Onset of Decomposition (Tonset) | >200 °C (Hypothetical) | Indicates the upper-temperature limit of thermal stability. researchgate.net |

| TGA | Decomposition Steps | One or two major weight loss steps | Provides insight into the degradation mechanism. mdpi.comrsc.org |

| DSC | Melting Point (Tm) | Sharp endothermic peak (e.g., at 150 °C, Hypothetical) | Confirms identity and provides an indication of purity. beilstein-journals.org |

| DSC | Glass Transition (Tg) | Observable for amorphous solids | Characterizes the transition from a glassy to a rubbery state. beilstein-journals.org |

Electron Microscopy for Morphological Characterization (SEM, TEM, AFM - Methodologies)

Electron microscopy techniques provide high-resolution images of a material's surface and structure, offering insights into the morphology, particle size, and shape of solid this compound.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, generating images of its topography and composition. minia.edu.eg For this compound powder, SEM analysis would reveal the shape of the crystals or particles (e.g., needles, plates, or irregular agglomerates), their size distribution, and surface texture. mdpi.com This technique is valuable for quality control, as the morphology of a crystalline solid can affect its bulk properties, such as flowability and dissolution rate. SEM has a large depth of field, which produces a three-dimensional-like appearance of the sample. cityu.edu.hk

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin specimen. cnrs.fr This allows for much higher resolution imaging than SEM, capable of revealing internal structures. hitachi-hightech.com To analyze this compound with TEM, the sample would need to be dispersed as very fine particles on a support grid. cnrs.fr TEM can be used to examine the crystallinity of the material and identify any different phases or amorphous regions within the particles.

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that generates a 3D topographical map of a sample's surface with very high resolution. afmworkshop.com A sharp tip on a cantilever scans the surface, and the deflection of the cantilever is measured to create the image. Unlike electron microscopy, AFM can be operated in air or liquid and does not require a vacuum. afmworkshop.com For this compound, AFM could be used to characterize the surface roughness of crystals or thin films at the nanometer scale, providing detailed information that complements SEM data.

Table 4: Comparison of Electron Microscopy Methodologies

| Technique | Principle | Information Obtained | Sample Requirements |

|---|---|---|---|

| SEM | Scans surface with a focused electron beam, detecting secondary or backscattered electrons. minia.edu.egcityu.edu.hk | Surface topography, particle size and shape, elemental composition (with EDS). cityu.edu.hk | Solid, conductive or coated sample, vacuum environment. |

| TEM | Transmits electrons through an ultrathin specimen to form an image. hitachi-hightech.com | Internal structure, crystallinity, high-resolution morphology, diffraction patterns. cnrs.fr | Very thin sample (<100 nm), vacuum environment. |

| AFM | Scans a physical probe over the sample surface, measuring tip-surface interactions. afmworkshop.com | 3D surface topography, roughness, mechanical properties at the nanoscale. | Solid sample mounted on a flat substrate; can be run in air, liquid, or vacuum. afmworkshop.com |

Theoretical and Computational Chemistry of 3 Propylpyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and its influence on chemical reactivity. arxiv.org

Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. jmchemsci.com It is particularly effective for geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. mdpi.comgoogle.com For 3-Propylpyridin-4-amine, a DFT approach, commonly using a functional like B3LYP combined with a basis set such as 6-31G, would be employed to calculate its optimized structural parameters. niscpr.res.inarxiv.org

Once the geometry is optimized, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and wagging motions of the molecule's bonds and functional groups. dtic.mil For this compound, a primary amine, characteristic vibrational modes are expected. dtic.milorgchemboulder.com The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3400 cm⁻¹ region. orgchemboulder.com An N-H bending vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.com Additionally, C-N stretching vibrations for aromatic amines are found in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 1: Predicted Vibrational Frequencies for this compound The following table is illustrative of the types of vibrational modes that would be calculated. Specific frequencies require dedicated DFT calculations.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3400 orgchemboulder.com |

| Aromatic C-H Stretch | Pyridine (B92270) Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Propyl Group (-CH₂CH₂CH₃) | 2850 - 2960 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 orgchemboulder.com |

| C=C and C=N Ring Stretch | Pyridine Ring | 1400 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1335 orgchemboulder.com |

| N-H Wag | Primary Amine (-NH₂) | 665 - 910 orgchemboulder.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and ability to participate in charge transfer processes. niscpr.res.inekb.eg A smaller gap suggests the molecule is more reactive and can be more easily excited. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine system, specifically with high density on the amino group and the pyridine nitrogen. The LUMO is likely distributed over the π-system of the pyridine ring. rsc.orgscispace.com The analysis of these orbitals helps in understanding the molecule's behavior in chemical reactions. wikipedia.org Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies. physchemres.org

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound This table illustrates the parameters derived from FMO analysis. Actual values must be obtained from specific quantum chemical calculations.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.8 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.6 |

| Ionization Potential | IP | -EHOMO | 5.8 |

| Electron Affinity | EA | -ELUMO | 1.2 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.3 |

| Chemical Softness | S | 1 / (2η) | 0.217 |

| Electronegativity | χ | (IP + EA) / 2 | 3.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color spectrum to denote different charge regions. wolfram.com Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, which are electron-poor and attractive to nucleophiles. researchgate.net

In the case of this compound, the MEP map would likely show the most negative potential (red) concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, due to the high electronegativity and lone pairs of electrons on these atoms. These regions represent the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of the amino group would exhibit a strong positive potential (blue), making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors. The propyl group and the carbon atoms of the pyridine ring would likely show intermediate potential (green/yellow).

Atomic Charge Distribution Analysis (e.g., Mulliken)

Atomic charge distribution analysis provides quantitative estimates of the partial charge residing on each atom within a molecule. researchgate.net The Mulliken population analysis is a common method for calculating these charges based on the linear combination of atomic orbitals (LCAO) approach in molecular orbital theory. niscpr.res.inwikipedia.org These charges are instrumental in understanding a molecule's electronic structure, dipole moment, and polarizability. niscpr.res.in

For this compound, a Mulliken charge analysis would quantify the electron distribution suggested by the MEP map. It would be expected to show significant negative charges on the nitrogen atoms and positive charges on the hydrogen atoms of the amino group. The carbon atoms of the pyridine ring would have varying charges depending on their proximity to the electronegative nitrogen atoms and the electron-donating amino and propyl groups. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. wikipedia.orguni-muenchen.de

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rug.nl By solving Newton's equations of motion, MD simulations can reveal information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent. ucl.ac.uk

For this compound, an MD simulation could be performed by placing the molecule in a simulation box filled with a solvent like water. The simulation would track the molecule's movements, including the rotation of the propyl chain and interactions between the molecule and surrounding water molecules. This analysis would provide insights into the compound's conformational preferences in solution and the stability of hydrogen bonds formed between the amino group, the pyridine nitrogen, and water. Such simulations are valuable for understanding how the solvent influences the molecule's structure and behavior. nih.govmdpi.com

Molecular Docking Studies with Biological Targets (Conceptual, focusing on binding modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). jmchemsci.comasiapharmaceutics.info This method is crucial in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at a molecular level. nih.govnih.gov

Given its structure as a substituted 4-aminopyridine (B3432731), this compound could conceptually be docked into the active sites of various biological targets. For instance, the aminopyridine scaffold is a known feature in many kinase inhibitors. nih.gov A conceptual docking study of this compound into a hypothetical kinase active site would likely reveal key binding interactions. The 4-amino group and the pyridine nitrogen could act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the hinge region of the kinase. The propyl group could extend into a hydrophobic pocket within the active site, contributing to binding affinity through van der Waals interactions. nih.gov Such studies provide a rational basis for understanding potential biological activities and for designing more potent derivatives. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues (Theoretical framework)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.orgmdpi.com These models are foundational in modern medicinal chemistry and materials science for predicting the characteristics of new, unsynthesized molecules, thereby prioritizing experimental efforts and reducing costs. nih.govnih.gov The underlying principle is that variations in the structural or physicochemical features of molecules within a series lead to corresponding changes in their activities or properties. researchgate.net

The development of a robust QSAR/QSPR model for analogues of this compound follows a structured workflow. mdpi.com The process begins with the compilation of a dataset of structurally related pyridine derivatives with experimentally measured data for the endpoint of interest, such as inhibitory concentration (IC50) for a specific biological target or a property like the partition coefficient (logP). mdpi.comchemrevlett.com This dataset is typically partitioned into a training set, used to build the model, and a test set, used to validate its predictive power on compounds not used in model generation. nih.govnih.gov

The next step involves the calculation of molecular descriptors for each compound. mdpi.com Descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized into several classes:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the structure, including topological indices, molecular connectivity, and counts of structural fragments. nih.gov

3D Descriptors: Require a 3D conformation of the molecule and include steric (e.g., molecular volume, surface area) and electronic (e.g., dipole moment, partial charges) parameters. wikipedia.orgnih.gov

For pyridine derivatives, relevant descriptors often relate to their electronic nature, aromaticity, and ability to form hydrogen bonds. researchgate.net

Once descriptors are calculated, a mathematical model is constructed to correlate them with the observed activity or property. wikipedia.org Multiple Linear Regression (MLR) is a common technique that generates a linear equation. nih.govmdpi.com More advanced methods like Partial Least Squares (PLS) are used to handle datasets with a large number of inter-correlated descriptors. nih.gov Genetic algorithms (GA) can be employed to select the most relevant subset of descriptors, preventing model overfitting and improving its interpretability. researchgate.netplos.org The general form of a QSAR/QSPR model is an equation:

Activity/Property = f(Descriptor 1, Descriptor 2, ...) + error wikipedia.org

The final and most critical stage is model validation. A model's statistical quality and robustness are assessed using several parameters. Internal validation techniques like leave-one-out cross-validation (Q²) are applied to the training set. nih.govresearchgate.net External validation, using the independent test set, evaluates the model's ability to predict the activity of new compounds. Key statistical metrics include the coefficient of determination (R²), which measures the goodness-of-fit, and the root mean square error (RMSE), which indicates the accuracy of the predictions. chemrevlett.comresearchgate.net A reliable model will have high values for R² and Q² and a low RMSE. researchgate.net

| Compound (Pyridin-4-amine Analogue) | LogP (Experimental) | Molecular Weight (Descriptor 1) | Polar Surface Area (Descriptor 2) | LogP (Predicted by Model) |

| Analogue 1 (3-ethylpyridin-4-amine) | 0.95 | 122.17 | 38.91 | 0.98 |

| Analogue 2 (3-butylpyridin-4-amine) | 1.91 | 150.22 | 38.91 | 1.85 |

| Analogue 3 (3-isopropylpyridin-4-amine) | 1.40 | 136.20 | 38.91 | 1.42 |

| Analogue 4 (5-chloro-3-propylpyridin-4-amine) | 2.25 | 170.64 | 38.91 | 2.19 |

| Analogue 5 (3-propyl-5-(trifluoromethyl)pyridin-4-amine) | 2.58 | 204.18 | 38.91 | 2.65 |

| This table is illustrative and presents hypothetical data for QSPR modeling of this compound analogues. The model equation would be derived from a larger training set correlating descriptors with the experimental LogP. |

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational chemistry provides powerful tools for investigating chemical reaction mechanisms at the molecular level, offering insights that can be difficult to obtain through experiments alone. umanitoba.cahbni.ac.in For reactions involving this compound or its derivatives, these methods can be used to predict reaction pathways, identify intermediates, and characterize transition states, ultimately explaining reactivity and selectivity. nih.govrsc.org

The theoretical exploration of a reaction mechanism begins with mapping the potential energy surface (PES). hbni.ac.insciforum.net The PES is a mathematical landscape that describes the energy of a molecular system as a function of its geometry. Key points on this surface are the stationary points: energy minima corresponding to reactants, products, and stable intermediates, and first-order saddle points corresponding to transition states (TS). hbni.ac.insmu.edu The transition state represents the highest energy barrier along the minimum energy path connecting reactants to products and is critical for understanding the reaction's kinetics. ims.ac.jp

Density Functional Theory (DFT) is a widely used quantum chemical method for these calculations due to its balance of accuracy and computational cost. sciforum.netresearchgate.net By applying DFT methods, researchers can optimize the geometries of reactants, products, and transition states. Various computational algorithms, such as the Nudged Elastic Band (NEB) method, are specifically designed to locate the transition state structure between a known reactant and product. ims.ac.jp

Once a transition state is located, its structure provides a snapshot of the bond-forming and bond-breaking processes. smu.edu For instance, in a hypothetical nucleophilic substitution reaction at the pyridine ring, the TS geometry would show the partial formation of the new bond with the incoming nucleophile and the partial cleavage of the bond with the leaving group. Further analysis involves calculating the vibrational frequencies of the transition state. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate—the path of steepest descent from the TS to the products. smu.edu

The energy difference between the reactants and the transition state defines the activation energy (ΔE‡). smu.edu This value is directly related to the reaction rate; a lower activation energy implies a faster reaction. By comparing the activation energies of competing pathways, computational chemists can predict the major product of a reaction. For example, in a hydrogen abstraction reaction from 2-propylpyridine, DFT calculations can determine whether abstraction is more likely to occur at the α, β, or γ position of the propyl group by comparing the respective activation barriers. researchgate.net Solvent effects can also be included in these models using methods like the Polarizable Continuum Model (PCM), which often provides results that are in better agreement with experimental observations in solution. sciforum.net

| Reaction Step | Reactants | Products | Activation Energy (ΔE‡) (kcal/mol) | Key Transition State Bond Distances (Å) |

| N-Alkylation | This compound + CH₃I | [4-Amino-1-methyl-3-propylpyridin-1-ium]⁺ + I⁻ | 18.5 | N···C (CH₃): 2.25, C···I: 2.50 |

| C-H Activation (β-position) | This compound + •OH | 3-(1-Hydroxypropyl)pyridin-4-amine radical + H₂O | 12.1 | C(β)···H: 1.45, H···O: 1.20 |

| C-H Activation (γ-position) | This compound + •OH | 3-(2-Hydroxypropyl)pyridin-4-amine radical + H₂O | 14.8 | C(γ)···H: 1.52, H···O: 1.18 |

| This table presents hypothetical computational data for plausible reactions involving this compound. The values are representative of typical DFT calculation results for such reaction types and illustrate how computational analysis can distinguish between competing pathways. |

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. libretexts.orgmasterorganicchemistry.com This localization makes the nitrogen atom a site for protonation, oxidation, and alkylation.

Protonation and Basicity Studies

The basicity of this compound is a critical parameter influencing its reactivity. The position of the amino group at the C4 position is crucial for enhancing the basicity of the pyridine nitrogen. This enhancement is due to the resonance-donating effect of the amino group's lone pair, which increases the electron density on the ring nitrogen. When the pyridine nitrogen is protonated, the resulting positive charge can be delocalized onto the exocyclic amino nitrogen, stabilizing the conjugate acid. stackexchange.com This is a feature not observed in 3-aminopyridine (B143674), where such resonance stabilization of the conjugate acid is not possible. stackexchange.com

Alkyl groups, such as the propyl group at the C3 position, are weakly electron-donating through an inductive effect, which further increases the electron density on the nitrogen and thus slightly enhances basicity compared to unsubstituted 4-aminopyridine. masterorganicchemistry.com Consequently, this compound is expected to be a stronger base than pyridine, aniline, and 3-aminopyridine, but likely comparable in strength to other 4-aminopyridine derivatives. stackexchange.comquora.com

| Compound | pKa of Conjugate Acid | Basicity Comparison |

| Piperidine (B6355638) | 11.12 | Stronger Base |

| This compound | Estimated ~9.5-10 | Strong Base |

| 4-Aminopyridine | 9.11 | Strong Base |

| Ammonia (B1221849) | 9.25 fiveable.me | Reference Base |

| Pyridine | 5.2 masterorganicchemistry.com | Weaker Base |

| 3-Aminopyridine | 5.98 | Weaker Base |

| Aniline | 4.6 masterorganicchemistry.com | Very Weak Base |

Note: The pKa for this compound is an estimate based on structurally similar compounds.

N-Oxidation Reactions

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. The synthesis of N-oxides from tertiary amines and heterocyclic nitrogens is a well-established process in organic chemistry. google.combme.hu

Commonly, the reaction is carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or organic peroxy acids like peroxyacetic acid. google.com The reaction with hydrogen peroxide can be performed at temperatures ranging from 25°C to 80°C and may be catalyzed by inorganic per-compounds. google.com The formation of the N-oxide introduces a positive formal charge on the nitrogen and a negative charge on the oxygen, which can influence subsequent functionalization steps. bme.hu

Quaternization Reactions

Quaternization involves the alkylation of the pyridine nitrogen, converting the neutral molecule into a positively charged quaternary ammonium (B1175870) salt. mdpi.com This reaction proceeds via nucleophilic attack of the pyridine nitrogen on an alkylating agent, typically an alkyl halide (e.g., ethyl iodide, n-butyl iodide). rsc.org The rate of quaternization is influenced by the steric hindrance around the nitrogen and the electronic nature of the substituents on the pyridine ring. rsc.orgnih.gov

For this compound, the presence of the propyl group adjacent to the nitrogen may introduce some steric hindrance, potentially slowing the reaction compared to unsubstituted 4-aminopyridine. However, the strong nucleophilicity of the pyridine nitrogen, enhanced by the 4-amino group, ensures the reaction proceeds effectively. mdpi.com These reactions are often carried out by heating the pyridine derivative with the alkylating agent in a suitable solvent like acetonitrile (B52724) or under solvent-free conditions. nih.govmit.edu

| Reaction | Reagent Example | Product Type | General Conditions |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | Pyridine N-oxide | 25-80°C, optional catalyst google.com |

| Quaternization | Alkyl Halide (e.g., Propyl Bromide) | Pyridinium (B92312) Salt | Heating in a solvent (e.g., Acetonitrile) mdpi.commit.edu |

Reactions of the Primary Amine Group

The exocyclic primary amine (-NH₂) at the C4 position is a key functional handle, behaving as a potent nucleophile. It readily participates in reactions typical of primary aromatic amines, such as acylation, sulfonylation, and various forms of alkylation.

Acylation and Sulfonylation Reactions

Acylation of the primary amine on this compound with acylating agents like acyl chlorides or anhydrides leads to the formation of a stable amide. umich.edu This reaction is fundamental in peptide synthesis and for modifying the properties of the parent molecule. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. umich.edu The use of a non-nucleophilic base is often required to neutralize the acidic byproduct (e.g., HCl). rsc.org In some cases, a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) is used to accelerate the reaction, especially with less reactive acylating agents or hindered amines. rsc.orgresearchgate.netbeilstein-journals.org

Sulfonylation is a similar process where the primary amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to yield a sulfonamide. beilstein-journals.org Sulfonamides are important structural motifs in medicinal chemistry. The reaction generally requires a base to proceed efficiently. researchgate.net Studies have shown that for electron-deficient or sterically hindered amines, the choice of base or catalyst is crucial for achieving high conversion. beilstein-journals.org DMAP has been shown to be an effective catalyst for the sulfonylation of weak nucleophiles. beilstein-journals.org

| Reaction | Reagent Class | Catalyst/Base Example | Product |

| Acylation | Acyl Chloride, Anhydride (B1165640) umich.edu | Hünig's base, DMAP rsc.orgresearchgate.net | Amide |

| Sulfonylation | Sulfonyl Chloride beilstein-journals.org | Pyridine, DMAP beilstein-journals.org | Sulfonamide |

Alkylation and Reductive Amination

Direct alkylation of the primary amine with alkyl halides is often challenging as it can lead to a mixture of mono- and di-alkylated products, making it difficult to control. masterorganicchemistry.com

A more controlled and widely used method for introducing alkyl groups onto the primary amine is reductive amination . masterorganicchemistry.comyoutube.com This one-pot reaction involves the initial formation of an imine or iminium ion intermediate by reacting the primary amine with an aldehyde or a ketone. masterorganicchemistry.comnih.gov This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. A key advantage is the use of selective reducing agents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting carbonyl compound but will efficiently reduce the iminium ion. masterorganicchemistry.com This method avoids the issue of over-alkylation. masterorganicchemistry.com For less nucleophilic amines, such as certain aminopyridines, stronger acids may be needed to facilitate imine formation. nih.gov

| Aldehyde/Ketone | Reducing Agent | Product |

| Formaldehyde | NaBH(OAc)₃ | N-methyl-3-propylpyridin-4-amine |

| Acetaldehyde | NaBH₃CN masterorganicchemistry.com | N-ethyl-3-propylpyridin-4-amine |

| Acetone | NaBH(OAc)₃ | N-isopropyl-3-propylpyridin-4-amine |

Diazotization and Subsequent Transformations

The primary aromatic amine at the C4 position is a key functional handle that can undergo diazotization. This process involves treating this compound with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. organic-chemistry.orgaccessscience.com The reaction converts the amino group into a pyridinium diazonium salt.

The resulting 4-diazonium-3-propylpyridinium cation is a valuable, albeit often unstable, synthetic intermediate. nih.gov Studies on the closely related 3-aminopyridine have shown that the corresponding diazonium ion is relatively unstable and can undergo rapid hydrolytic decomposition to form the corresponding hydroxypyridine. nih.gov This inherent reactivity makes the diazonium salt a versatile precursor for introducing a variety of other functional groups at the C4 position, effectively displacing the original amino group.

Table 1: Representative Transformations of Diazotized this compound

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Sandmeyer Reaction | CuCl / HCl, CuBr / HBr, CuCN / KCN | 4-Halopyridine or 4-Cyanopyridine | A classic method for introducing halides or a nitrile group onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.org |

| Schiemann Reaction | HBF₄, heat | 4-Fluoropyridine | A specific method for the introduction of fluorine. organic-chemistry.org |

| Hydrolysis | H₂O, H₂SO₄, heat | 3-Propylpyridin-4-ol | The diazonium group is replaced by a hydroxyl group, often occurring as a competing side reaction if conditions are not carefully controlled. nih.gov |